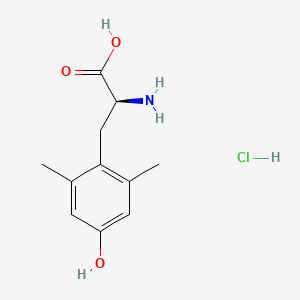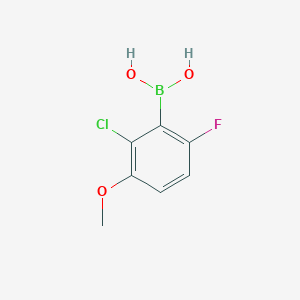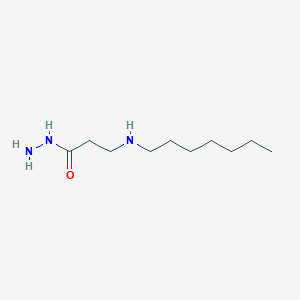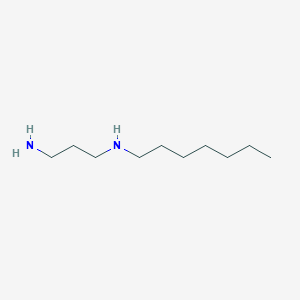
3-(2-环己基乙氧基)哌啶盐酸盐
描述
3-(2-Cyclohexylethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H26ClNO . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 3-(2-Cyclohexylethoxy)piperidine hydrochloride is 1S/C13H25NO.ClH/c1-2-5-12(6-3-1)8-10-15-13-7-4-9-14-11-13;/h12-14H,1-11H2;1H . This indicates that the compound consists of a piperidine ring attached to a cyclohexyl group through an ethoxy linker.
Physical And Chemical Properties Analysis
3-(2-Cyclohexylethoxy)piperidine hydrochloride has a molecular weight of 247.81 . Further physical and chemical properties are not specified in the available resources.
科学研究应用
神经药理学应用
哌啶衍生物,如苯环利定,在中枢神经系统的不同层次上表现出复杂药理作用,包括脊髓、脑干、间脑和大脑皮层。这些化合物因其对感觉输入和中枢神经系统反应性的潜在影响而受到研究,这可以为神经药理学研究和精神分裂症等疾病的治疗方法的开发提供见解 (E. Domino,1964)。
阿尔茨海默病治疗的潜力
哌啶衍生物,如多奈哌齐,一种中枢乙酰胆碱酯酶抑制剂,因其在治疗阿尔茨海默病中的治疗应用而被广泛认可。多奈哌齐达到的药代动力学特性和治疗水平凸显了哌啶结构在增强认知功能和减缓神经退行性疾病进展方面的潜力 (G. Román & S. Rogers,2004)。
螺哌啶的合成方法
螺哌啶,哌啶衍生物中的一个亚组,由于其三维化学空间而在药物发现中引起关注。对螺哌啶合成方法的研究可以为哌啶类化合物的结构修饰和优化提供有价值的见解,以用于治疗应用 (Samuel D Griggs、D. Tape 和 P. Clarke,2018)。
安全和危害
属性
IUPAC Name |
3-(2-cyclohexylethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO.ClH/c1-2-5-12(6-3-1)8-10-15-13-7-4-9-14-11-13;/h12-14H,1-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKMOXQYGQLSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclohexylethoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451020.png)


![2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451023.png)







![(E)-Methoxy[(1-methylpiperidin-1-ium-1-sulfonyl)imino]methanolate](/img/structure/B1451040.png)
![4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1451042.png)